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Introduction
EDP-305 is a potent and selective, orally administered, non-bile acid agonist for the Farnesoid

X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that is highly expressed in the liver and

intestine and serves as a critical regulator of bile acid, lipid, and glucose metabolism, as well as

inflammatory and fibrotic pathways.[2][5] As such, FXR has emerged as a key therapeutic

target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by

steatosis, inflammation, and fibrosis.[6][7][8] This technical guide provides an in-depth analysis

of the preclinical and clinical data on EDP-305, with a specific focus on its impact on gene

expression in hepatocytes.

Mechanism of Action: FXR Agonism
EDP-305 is a synthetic, non-steroidal FXR agonist that has been engineered to optimize

binding interactions with the receptor.[2] It demonstrates high potency, with an EC50 value of 8

nM in a full-length FXR reporter assay using HEK cells, which is approximately 16-fold more

potent than obeticholic acid (OCA).[6] Importantly, EDP-305 is highly selective for FXR and

shows minimal cross-reactivity with other nuclear receptors, including the G protein-coupled

bile acid receptor 1 (TGR5).[4][6]

Upon binding to FXR in hepatocytes, EDP-305 initiates a signaling cascade that modulates the

expression of numerous target genes. This leads to beneficial effects on several pathways
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implicated in the pathogenesis of NASH.
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Figure 1: EDP-305 Signaling Pathway in Hepatocytes.

Impact on Gene Expression in Human Hepatocytes
(In Vitro)
Studies utilizing human hepatocyte cell lines, including HepaRG and Huh7.5, have

demonstrated that EDP-305 potently modulates the expression of genes involved in bile acid

metabolism, lipid metabolism, inflammation, and fibrosis.[1][2][6][9]

Bile Acid Metabolism
EDP-305 treatment leads to a dose-dependent regulation of genes central to bile acid

homeostasis. A key target is the Small Heterodimer Partner (SHP), a negative regulator of bile

acid synthesis, which is significantly upregulated.[1][6] This, in turn, suppresses the expression

of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of

cholesterol to bile acids.[1][6][8] Additionally, EDP-305 increases the expression of the Bile Salt

Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[6]

Gene Cell Line
EDP-305
Concentration

Change in
mRNA
Expression

Reference

SHP Huh7.5 12 nM 5-fold increase [6]

BSEP Huh7.5 12 nM 18-fold increase [6]

CYP7A1 Huh7.5 12 nM
Reduced to ~5%

of control
[6]

SHP HepaRG Dose-dependent Increase [2]

CYP7A1 HepaRG Dose-dependent Decrease [2]

FGF19
Human

Hepatocytes
Not specified

Induced

expression
[1]

Table 1: Effect of EDP-305 on Bile Acid Metabolism Gene Expression in Human Hepatocytes.

Lipid Metabolism
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EDP-305 has demonstrated favorable effects on lipid metabolism in hepatocytes. It has been

shown to reduce the expression of lipogenic genes such as Stearoyl-CoA desaturase-1

(SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and CD36.[2][9] This leads to decreased

triglyceride accumulation in these cells.[7][8] Furthermore, EDP-305 treatment has been

associated with enhanced low-density lipoprotein (LDL)-cholesterol uptake.[7][8]

Gene/Paramet
er

Cell Line
EDP-305
Concentration

Change in
Expression/Le
vel

Reference

SCD1 Huh7.5 50 nM Decrease [2]

CD36 Huh7.5 50 nM Decrease [2]

DGAT2 Huh7.5 50 nM Decrease [2]

Triglyceride

Accumulation

Huh7.5 &

HepaRG
1 µM Decrease [2][7]

LDL-Cholesterol

Uptake
Not specified Not specified Enhanced [7][8]

Table 2: Effect of EDP-305 on Lipid Metabolism in Human Hepatocytes.

Inflammation and Fibrosis
Beyond its metabolic effects, EDP-305 exhibits anti-inflammatory and anti-fibrotic properties by

modulating gene expression in relevant cell types. In human macrophage-like THP-1 cells,

EDP-305 treatment resulted in the downregulation of key inflammatory genes, including NF-κB,

TNFα, IL-1β, and CCL2.[2] In primary human hepatic stellate cells (HSCs), the primary

fibrogenic cells in the liver, EDP-305 treatment led to an anti-fibrotic gene signature with

decreased expression of α-SMA, Col1A1, Col3A1, and TIMP2.[2]
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Gene Cell Type Condition
EDP-305
Concentrati
on

Change in
mRNA
Expression

Reference

NF-κB THP-1
LPS-

stimulated
50 nM Decrease [2]

TNFα THP-1
LPS-

stimulated
50 nM Decrease [2]

IL-1β THP-1
LPS-

stimulated
50 nM Decrease [2]

CCL2 THP-1
LPS-

stimulated
50 nM Decrease [2]

α-SMA
Primary

HSCs

TGFβ-

stimulated
500 nM Decrease [2]

Col1A1
Primary

HSCs

TGFβ-

stimulated
500 nM Decrease [2]

Col3A1
Primary

HSCs

TGFβ-

stimulated
500 nM Decrease [2]

TIMP2
Primary

HSCs

TGFβ-

stimulated
500 nM Decrease [2]

Table 3: Anti-inflammatory and Anti-fibrotic Gene Expression Changes with EDP-305
Treatment.

Experimental Protocols
In Vitro Gene Expression Analysis
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Figure 2: General Workflow for In Vitro Gene Expression Analysis.

Cell Culture and Treatment:

Human hepatocyte cell lines (HepaRG or Huh7.5) were cultured under standard conditions.

[2][6]

For analysis of genes involved in bile acid metabolism, HepaRG cells were treated with

varying concentrations of EDP-305 for 16 hours.[2]

For analysis of lipogenic genes, Huh7.5 cells were pre-treated with EDP-305 (e.g., 50 nM)

for 40 hours, followed by an 8-hour co-treatment with the LXR agonist TO901317 (1µM).[2]
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RNA Isolation and cDNA Synthesis:

Total RNA was extracted from the treated cells using the TRIzol method, a widely used

protocol for efficient isolation of high-quality RNA.[6]

The isolated RNA was then reverse-transcribed to complementary DNA (cDNA) using

standard commercially available kits.

Quantitative Real-Time PCR (qPCR):

The expression levels of target genes (e.g., SHP, CYP7A1, SCD1) and a housekeeping gene

(e.g., 18S rRNA in in-vivo studies) were quantified using real-time PCR.[1][2][6]

Relative gene expression was calculated from the cycle threshold (CT) values, typically

normalized to the expression of the housekeeping gene and expressed as a fold change

relative to a vehicle-treated control (e.g., DMSO).

In Vivo Evidence and Clinical Relevance
Preclinical studies in murine models of NASH and liver fibrosis have corroborated the in vitro

findings, demonstrating that EDP-305 treatment reduces liver steatosis, hepatocyte ballooning,

inflammation, and fibrosis.[4][7][8][10][11][12] These beneficial histological changes are

associated with the modulation of genes involved in these pathological processes.

A Phase II clinical trial (NCT03421431) in patients with NASH demonstrated that 12 weeks of

treatment with EDP-305 (1 mg and 2.5 mg) led to statistically significant reductions in alanine

aminotransferase (ALT) levels and liver fat content.[3] The most common adverse event was

pruritus, which was dose-dependent.[3] These clinical results provide evidence of target

engagement and support the therapeutic potential of EDP-305 in treating NASH.

Conclusion
EDP-305 is a potent and selective FXR agonist that favorably modulates the gene expression

profiles in hepatocytes and other relevant liver cell types. Through the upregulation of genes

involved in bile acid transport (BSEP) and feedback inhibition of bile acid synthesis (SHP), and

the downregulation of genes involved in de novo lipogenesis (SCD1, DGAT2), inflammation

(NF-κB, TNFα), and fibrosis (COL1A1, TIMP1), EDP-305 addresses multiple key drivers of
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NASH pathology. The preclinical and clinical data to date underscore the promise of EDP-305
as a potential therapeutic agent for patients with NASH. Further investigation into its long-term

efficacy and safety is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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